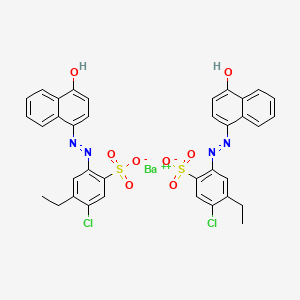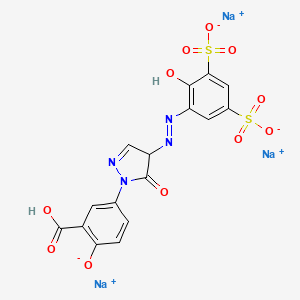
5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt is an organic compound commonly used as a pigment. It is known for its bright yellowish-red color and is often referred to as Pigment Red 53:1 . This compound is widely used in various industries, including printing inks, coatings, plastics, and rubber products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt involves several steps:
Diazotization: The process begins with the diazotization of 5-chloro-4-ethyl-2-aminobenzenesulfonic acid.
Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxy-1-naphthalenyl to form the azo compound.
Formation of Barium Salt: The final step involves the precipitation of the barium salt by adding barium chloride to the azo compound solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and filtration is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the presence of the azo group and the sulfonic acid group.
Oxidation and Reduction: The azo group can be reduced to form amines, and the compound can also undergo oxidation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nitrating agents, typically under acidic conditions.
Reduction Reactions: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Major Products
Applications De Recherche Scientifique
5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt has several scientific research applications:
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Binding to Cellular Components: The compound can bind to proteins and nucleic acids, altering their function and structure.
Oxidation-Reduction Reactions: The azo group can undergo redox reactions, influencing cellular redox states.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pigment Red 53: Similar in structure but differs in the substituents on the aromatic ring.
Pigment Orange 45: Another azo compound with different substituents, resulting in a different color.
Uniqueness
5-Chloro-4-ethyl-2-((4-hydroxy-1-naphthalenyl)azo)benzenesulfonic acid, barium salt is unique due to its specific substituents, which impart distinct color properties and stability. Its barium salt form enhances its insolubility in water, making it suitable for various industrial applications .
Propriétés
Numéro CAS |
73612-30-3 |
|---|---|
Formule moléculaire |
C36H28BaCl2N4O8S2 |
Poids moléculaire |
917.0 g/mol |
Nom IUPAC |
barium(2+);5-chloro-4-ethyl-2-[(4-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C18H15ClN2O4S.Ba/c2*1-2-11-9-16(18(10-14(11)19)26(23,24)25)21-20-15-7-8-17(22)13-6-4-3-5-12(13)15;/h2*3-10,22H,2H2,1H3,(H,23,24,25);/q;;+2/p-2 |
Clé InChI |
NDHMVJJSORCCHU-UHFFFAOYSA-L |
SMILES canonique |
CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=CC=C(C3=CC=CC=C32)O.CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=CC=C(C3=CC=CC=C32)O.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine](/img/structure/B12769419.png)

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy-](/img/structure/B12769428.png)

![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)



